4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system . It’s considered as a privileged core skeleton in biologically active compounds and is seen as a bioisostere of natural purine .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . The synthesis involved the design of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold . Another study reported the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been analyzed using density functional theory (DFT) B3LYP method in conjunction with the 6-31G** basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have been studied . The reactions involved the design and synthesis of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives have been analyzed. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties .Scientific Research Applications
Medical Chemistry
Heterocycles incorporating a pyrimidopyrimidine scaffold, like our compound, have aroused great interest from researchers in the field of medical chemistry . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
Kinase Inhibitor Scaffolds
Fused pyrimidine cores are privileged kinase scaffolds . The 2-amino-pyrido[3,4-d]pyrimidine core, which is similar to our compound, addresses key pharmacophoric elements of the kinase ATP pocket . This makes it a potential candidate for the development of kinase inhibitors, which are effective treatments for cancer .
Anti-Inflammatory Activities
Although specific information about the anti-inflammatory activities of our compound is not available, pyrimidines have been reported to have significant anti-inflammatory properties . Therefore, it’s possible that our compound could also exhibit similar activities.
Synthesis of Heterocyclic Compounds
Our compound could be used in the synthesis of other heterocyclic compounds of pharmaceutical interest . These compounds could have a wide range of biological characteristics .
Oxidation and Corrosion Inhibitors
Researcher Khaled M. Elattar focuses on the synthesis of heterocyclic compounds of pharmaceutical interest and evaluating their efficiency as oxidation and corrosion inhibitors . Our compound could potentially be used in this area of research.
Coordination Chemistry
The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, could be of interest .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-17-12-10-7-15-16(11(10)13-8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTIEZYJQMOLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine |
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